

# Application Note: Surface Plasmon Resonance (SPR) Analysis of the STAT3 Inhibitor WB436B

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial protein involved in various cellular processes, including cell growth, proliferation, and apoptosis.[1] The constitutive activation of the STAT3 signaling pathway is closely linked to the progression of various cancers, making it a significant target for therapeutic intervention.[1] **WB436B** is a novel, potent, and highly selective small molecule inhibitor that targets the Src homology 2 (SH2) domain of STAT3, thereby preventing its activation.[1][2]

This application note provides a detailed protocol for the analysis of the binding kinetics of **WB436B** to STAT3 and other STAT family proteins using Surface Plasmon Resonance (SPR). The data presented herein demonstrates the high affinity and selectivity of **WB436B** for STAT3.

## **Data Presentation**

The binding kinetics of **WB436B** to STAT3 and other STAT family proteins were determined using SPR analysis. The results, including the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), are summarized in the table below.



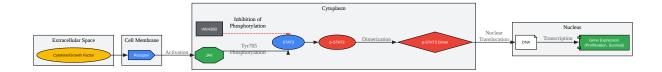
Protein	ka (1/Ms)	kd (1/s)	KD (nM)
STAT3	1.23E+05	1.16E-02	94.3
STAT1	No Appreciable Binding	No Appreciable Binding	>10,000
STAT2	No Appreciable Binding	No Appreciable Binding	>10,000
STAT4	No Appreciable Binding	No Appreciable Binding	>10,000
STAT5B	No Appreciable Binding	No Appreciable Binding	>10,000
STAT6	No Appreciable Binding	No Appreciable Binding	>10,000

Table 1: Binding affinities of **WB436B** towards STAT member proteins as determined by SPR assay.

## **Signaling Pathway**

The canonical STAT3 signaling pathway is initiated by the binding of cytokines and growth factors to their corresponding receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate the tyrosine residue 705 (Tyr705) on the STAT3 protein. This phosphorylation event induces the homodimerization of STAT3 molecules through reciprocal SH2 domain interactions. The activated STAT3 dimers then translocate to the nucleus, where they bind to specific DNA sequences and regulate the transcription of target genes involved in cell survival and proliferation. **WB436B** selectively binds to the SH2 domain of STAT3, thereby inhibiting its phosphorylation, dimerization, and subsequent downstream signaling.





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STAT3 Signaling Pathway and **WB436B** Inhibition.

# Experimental Protocols Surface Plasmon Resonance (SPR) Analysis

This protocol outlines the general procedure for determining the binding kinetics of a small molecule inhibitor (**WB436B**) to a target protein (STAT3) using a Biacore SPR instrument.

#### Materials:

- Biacore T200 or similar SPR instrument
- CM5 sensor chip
- Amine coupling kit (EDC, NHS, ethanolamine)
- Recombinant human STAT3 protein (and other STAT family proteins for selectivity testing)
- WB436B compound
- Running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
- Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)



• Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)

#### Procedure:

- Sensor Chip Preparation and Ligand Immobilization:
  - Equilibrate the CM5 sensor chip with running buffer.
  - 2. Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
  - 3. Immobilize the STAT3 protein to the desired level (e.g., ~10,000 RU) by injecting the protein solution (e.g., 20 μg/mL in 10 mM sodium acetate, pH 5.0).
  - 4. Deactivate the remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.
  - 5. A reference flow cell should be prepared similarly but without the protein immobilization to serve as a control for non-specific binding and bulk refractive index changes.
- Binding Analysis:
  - 1. Prepare a dilution series of **WB436B** in running buffer (e.g., 0.1, 0.3, 1, 3, 10  $\mu$ M). A blank running buffer injection should also be included for double referencing.
  - 2. Inject the **WB436B** dilutions over the immobilized STAT3 and reference flow cells at a constant flow rate (e.g.,  $30 \mu L/min$ ).
  - 3. Monitor the association of **WB436B** for a defined period (e.g., 180 seconds).
  - 4. Allow for dissociation by flowing running buffer over the sensor surface for another defined period (e.g., 300 seconds).
  - 5. After each binding cycle, regenerate the sensor surface by injecting the regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) to remove any bound analyte.
- Data Analysis:

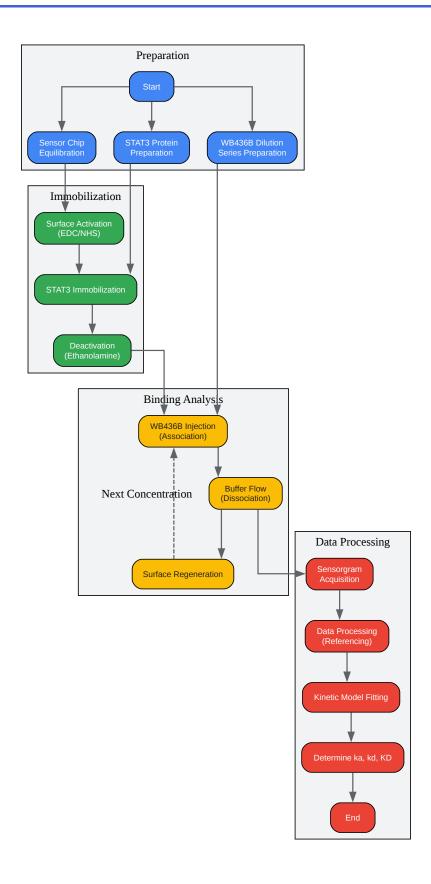






- 1. The raw sensorgram data is processed by subtracting the reference flow cell data and the blank injection data.
- 2. The processed data is then fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the Biacore evaluation software.
- 3. The association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) are determined from the fitted data.





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Experimental Workflow for SPR Analysis.



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### References

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